N-cyclobutyl-5-[2-(3-fluorophenyl)ethynyl]pyridine-2-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
ML353 Analog is synthesized through a series of chemical reactions involving the formation of an alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition with molecules containing azide groups . The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail.
Industrial Production Methods
The industrial production methods for ML353 Analog are not widely documented. it is typically produced in research laboratories under controlled conditions to ensure high purity and stability .
Chemical Reactions Analysis
Types of Reactions
ML353 Analog undergoes several types of chemical reactions, including:
Substitution Reactions: Involving the replacement of one functional group with another.
Cycloaddition Reactions: Specifically, copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups.
Common Reagents and Conditions
Copper Catalysts: Used in cycloaddition reactions.
Azide-containing Molecules: React with the alkyne group in ML353 Analog.
Major Products Formed
The major products formed from these reactions are typically cycloaddition products, which are used in various research applications .
Scientific Research Applications
ML353 Analog has a wide range of scientific research applications, including:
Mechanism of Action
ML353 Analog exerts its effects by selectively binding to the metabotropic glutamate subtype 5 receptor silent allosteric modulator site. This binding improves the affinity of common allosteric sites, making it 20 times more effective than previous tool compounds . The molecular targets involved include the metabotropic glutamate subtype 5 receptor, and the pathways affected are related to neuronal signaling .
Comparison with Similar Compounds
Similar Compounds
5mpep: A previous tool compound for the metabotropic glutamate subtype 5 receptor.
Other Silent Allosteric Modulators: Compounds with similar mechanisms of action but varying in efficacy and affinity.
Uniqueness
ML353 Analog is unique due to its high affinity for the metabotropic glutamate subtype 5 receptor silent allosteric modulator site, making it significantly more effective than previous compounds like 5mpep . This enhanced affinity allows for more precise modulation of receptor activity, making it a valuable tool in scientific research .
Properties
CAS No. |
1403771-22-1 |
---|---|
Molecular Formula |
C18H15FN2O |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
N-cyclobutyl-5-[2-(3-fluorophenyl)ethynyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C18H15FN2O/c19-15-4-1-3-13(11-15)7-8-14-9-10-17(20-12-14)18(22)21-16-5-2-6-16/h1,3-4,9-12,16H,2,5-6H2,(H,21,22) |
InChI Key |
MBRBMZOYUZBWLC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC(=O)C2=NC=C(C=C2)C#CC3=CC(=CC=C3)F |
Origin of Product |
United States |
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